2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with a methoxyphenyl group, a phenylpyridazinyl moiety, and an acetamide linkage, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide typically involves multiple steps:
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Formation of the Pyridazinyl Intermediate: : The initial step involves the synthesis of the 6-phenylpyridazin-3-ol intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with phenyl-substituted ketones under acidic conditions.
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Etherification: : The pyridazinyl intermediate is then subjected to etherification with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to form the 2-[(6-phenylpyridazin-3-yl)oxy]ethyl acetate.
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Amidation: : The final step involves the reaction of the etherified intermediate with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.
Reduction: The nitro group, if present in derivatives, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, although specific studies would be required to confirm this.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide
- 2-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propionamide
- 2-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to its analogs. Its methoxyphenyl and phenylpyridazinyl groups, along with the acetamide linkage, provide a distinct framework for interaction with various targets.
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-9-7-16(8-10-18)15-20(25)22-13-14-27-21-12-11-19(23-24-21)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25) |
InChI Key |
CSTRGNKRGCGPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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